

# Melting point and boiling point of 2-(Trifluoromethyl)phenothiazine

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenothiazine

Cat. No.: B042385

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An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine

## Introduction

**2-(Trifluoromethyl)phenothiazine** is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of pharmaceuticals. Phenothiazine derivatives are known for a wide range of biological activities, including antipsychotic, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the melting and boiling points of **2-(Trifluoromethyl)phenothiazine**, including experimental methodologies for their determination and the compound's relevance in research and development.

## Data Presentation: Physicochemical Properties

The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound. The available data for **2-(Trifluoromethyl)phenothiazine** is summarized below.

Property	Value (°C)	Value (°F)	Notes
Melting Point	188.0 - 192.0[1]	370.4 - 377.6	Experimental value, consistent across multiple sources.
185 - 193[2]	365 - 379.4		
188 - 190[3][4]	370.4 - 374		
Boiling Point	361.1 ± 42.0	682.0 ± 75.6	Predicted value at 760 mmHg. High temperatures may lead to decomposition.

The melting point of **2-(Trifluoromethyl)phenothiazine** is well-documented and consistently reported in the range of 185-193°C. This narrow range suggests a high degree of purity for the analyzed samples. In contrast, a precise experimental boiling point is not readily available, and the provided value is a prediction with a significant margin of error. The high predicted boiling point suggests that the compound may decompose before or during boiling under atmospheric pressure.

## Experimental Protocols

The determination of melting and boiling points is a standard procedure in chemical analysis for the characterization and purity assessment of compounds.

### Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a crystalline solid is the capillary method.[2][5]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (sealed at one end)
- Thermometer

- Sample of **2-(Trifluoromethyl)phenothiazine** (finely powdered and dry)

Procedure:

- A small amount of the finely powdered, dry **2-(Trifluoromethyl)phenothiazine** is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.[\[6\]](#)
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[\[2\]](#)
- For accuracy, the determination should be repeated at least twice with fresh samples.

## Boiling Point Determination (Thiele Tube Method)

For high-boiling-point liquids, the Thiele tube method is a suitable micro-scale technique.[\[7\]](#)

Given the high predicted boiling point of **2-(Trifluoromethyl)phenothiazine**, this method would require a high-temperature heating medium and careful observation for signs of decomposition.

Apparatus:

- Thiele tube
- High-boiling-point heating oil (e.g., silicone oil)
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer

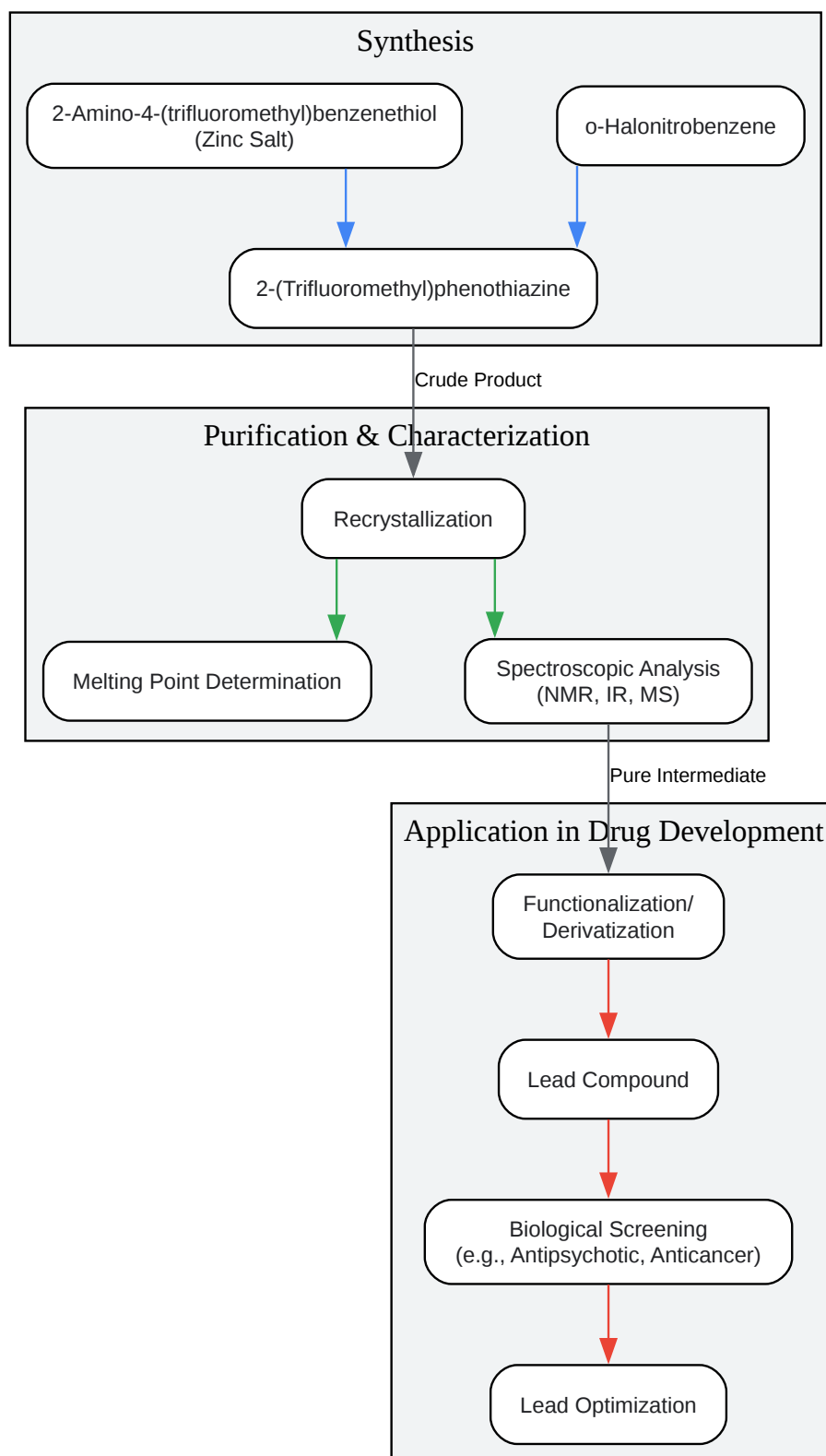
- Bunsen burner or other heat source

Procedure:

- A small amount of the substance (if molten) is placed in the small test tube.
- A capillary tube, with its sealed end uppermost, is placed inside the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the sample.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.<sup>[7]</sup>
- As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat is then removed, and the apparatus is allowed to cool slowly.
- The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.<sup>[4][7]</sup> This is the point where the vapor pressure of the substance equals the atmospheric pressure.

## Synthesis and Application Workflow

**2-(Trifluoromethyl)phenothiazine** is synthesized and utilized as a key intermediate in the development of more complex molecules, particularly in the pharmaceutical industry. The general workflow from its synthesis to its application is outlined below.



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Caption: Workflow for the synthesis and application of **2-(Trifluoromethyl)phenothiazine**.

This workflow begins with the synthesis of **2-(Trifluoromethyl)phenothiazine** from precursors like the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol.[3] The resulting crude product is then purified, often by recrystallization, and its identity and purity are confirmed through characterization techniques, including melting point determination and spectroscopy. The pure compound then serves as a key intermediate for further chemical modification (functionalization) to create a library of derivative compounds. These derivatives are then screened for various biological activities to identify lead compounds for further optimization in the drug discovery process.[8][9]

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